REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH3:13])([O-:3])=[O:2].C(O[C:17]1(OCC)[CH2:21][CH2:20][CH2:19][N:18]1[CH3:22])C>C1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH:13]=[C:17]1[CH2:21][CH2:20][CH2:19][N:18]1[CH3:22])([O-:3])=[O:2]
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(N(CCC1)C)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the resulting reaction mixture
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Type
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FILTRATION
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Details
|
Filter off the precipitate
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Type
|
WASH
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Details
|
wash it with a little benzene and hexane
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C2N(CCC2)C)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |